REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](C1NCCS1)=[O:4].[CH:10]1([CH:13](Cl)[C:14]([NH2:16])=O)[CH2:12]C1>>[Br:1][CH2:2][C:3]([N:16]1[CH2:12][CH2:10][CH2:13][CH2:14]1)=[O:4]
|
Name
|
bromoacetylthiazolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1SCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C(=O)N)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |